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Compound of Interest

Compound Name: 1,2-Dichloro-2-methylpropane

Cat. No.: B1581248 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1,2-dichloro-2-
methylpropane (C₄H₈Cl₂), a halogenated alkane. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, along with detailed experimental protocols and logical workflows for

structural elucidation.

Molecular Structure and Spectroscopic Correlation
1,2-dichloro-2-methylpropane, also known as isobutylene dichloride, has the chemical

structure C(C)(C)(Cl)CCl.[1] The spectroscopic data presented herein provides key insights into

the connectivity and chemical environment of the atoms within this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei. For 1,2-dichloro-2-methylpropane,

both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical

environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,2-dichloro-2-methylpropane is characterized by two distinct

signals, corresponding to the two types of non-equivalent protons in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.7 Singlet 2H -CH₂Cl

~1.7 Singlet 6H -C(CH₃)₂Cl

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental

conditions.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 1,2-dichloro-2-methylpropane shows three

distinct signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm) Assignment

~75 -C(CH₃)₂Cl

~55 -CH₂Cl

~28 -C(CH₃)₂Cl

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental

conditions. Data sourced from SpectraBase.[2][3]

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining high-resolution NMR spectra of 1,2-dichloro-2-
methylpropane is as follows:

Sample Preparation: A solution of 1,2-dichloro-2-methylpropane is prepared by dissolving

approximately 5-25 mg of the compound in about 0.5-1.0 mL of a deuterated solvent, such

as chloroform-d (CDCl₃).[4][5] A small amount of tetramethylsilane (TMS) is typically added

as an internal standard for chemical shift referencing (0.0 ppm).[4][5]

Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is

acquired on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[1]
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to simplify the spectrum to single lines for each carbon environment.

Data Processing: The acquired FID is subjected to Fourier transformation to generate the

frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is

performed to determine the relative ratios of protons.

Sample Preparation
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Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its chemical bonds. The IR spectrum of 1,2-dichloro-2-
methylpropane reveals the presence of specific functional groups.

IR Spectroscopic Data
The following table summarizes the key absorption bands observed in the IR spectrum of 1,2-
dichloro-2-methylpropane.
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2980-2850 Strong C-H stretch Alkyl

1470-1450 Medium C-H bend Alkyl

1390-1370 Medium
C-H bend (gem-

dimethyl)
Alkyl

800-600 Strong C-Cl stretch Alkyl Halide

Note: Data obtained from vapor phase and neat capillary cell FTIR spectra.[2]

Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of a liquid sample like 1,2-dichloro-2-
methylpropane is as follows:

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a

solution, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄)

that has minimal IR absorption in the regions of interest.

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The

sample spectrum is then acquired. The instrument scans the sample with infrared radiation

over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

Data Processing: The final IR spectrum is generated by ratioing the sample spectrum against

the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio (m/z). The mass spectrum of 1,2-dichloro-2-
methylpropane provides information about its molecular weight and fragmentation pattern.
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Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 1,2-dichloro-2-methylpropane exhibits a

characteristic molecular ion peak and several fragment ions.

m/z Relative Intensity Assignment

126/128/130 Low [M]⁺ (Molecular ion)

91/93 High [M - Cl]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic isotopic patterns for chlorine-containing fragments.[6] Data sourced from the

NIST Mass Spectrometry Data Center.[7]

Experimental Protocol for Mass Spectrometry
The general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-

vacuum system of the mass spectrometer, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).

Fragmentation: The molecular ions are high-energy species and can undergo fragmentation

to produce smaller, stable carbocations and radical fragments.[8]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.
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Figure 2: Ionization and Fragmentation in Mass Spectrometry.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a detailed and

unambiguous structural characterization of 1,2-dichloro-2-methylpropane. Each technique

offers complementary information: NMR elucidates the carbon-hydrogen framework, IR

identifies key functional groups, and MS determines the molecular weight and fragmentation

patterns. This comprehensive spectroscopic dataset serves as a valuable reference for the

identification and analysis of this compound in various scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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